molecular formula C15H12Cl2N6O B1196186 Nitroquine CAS No. 22316-71-8

Nitroquine

Número de catálogo B1196186
Número CAS: 22316-71-8
Peso molecular: 363.2 g/mol
Clave InChI: YVQXNYOBSUPZMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nitroquine is an antimalarial drug that has shown significant effectiveness against Plasmodium yoelii, P. gallinaceum, and P. cynomolgi at both the erythrocytic and exoerythrocytic stages . It interferes with the structure and function of the cytoplasm and nucleus of P. yoelii exoerythrocytic forms . The action mechanism of Nitroquine involves the inhibition of Plasmodium DNA and protein synthesis .


Molecular Structure Analysis

Nitroquine is described as N-[(3,4-dichlorophenyl)methyl]-2,4-diimino-N-nitroso-1,2,3,4-tetrahydroquinazolin-6-amine . This indicates that it belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Aplicaciones Científicas De Investigación

  • Antimalarial Action Mechanism : Nitroquine inhibits the phospholipid synthesis and decreases the membrane fluidity of Plasmodium yoelii, providing insights into its antimalarial action mechanism (S. Deng & Y. Hu, 1999).

  • Impact on Mosquito Gene Expression : Nitroquine significantly reduces Anopheles stephensi's infection by Plasmodium yoelii. It alters transcription of mosquito genes implicated in processes like pathogen recognition and oxidative stress, affecting the mosquito's defense against the parasite (Jian Zhang et al., 2014).

  • Melanization Induction : Nitroquine can induce melanization of Plasmodium species. The drug’s interaction with mosquito thioester-containing protein-1 (TEP1) suggests a mechanism for Plasmodium recognition and subsequent immune reaction (Jian Zhang et al., 2011).

  • Inhibition of DNA Synthesis : Nitroquine inhibits DNA synthesis in Plasmodium yoelii by interfering with folic acid metabolism, revealing another aspect of its antimalarial mechanism (L. H. Pang & Y. M. Hu, 1988).

  • Effects on Parasite Ultrastructure : Studies show that nitroquine impacts the ultrastructures and cytochrome-c oxidase of Plasmodium yoelii, indicating multiple aspects of its antimalarial effects (X. H. Chen et al., 1998).

  • Effects on Different Developmental Stages of Plasmodium : Nitroquine exhibits diverse effects on the development of different stages of Plasmodium yoelii and may reduce its transmission in mosquitoes (N. Tan et al., 2022).

  • Antibacterial Properties : Nitroquine and its derivatives have also been studied for their antibacterial properties, especially against urinary tract infections caused by E. coli and other pathogens (B. Cancet & A. Amgar, 1987).

  • Inhibition of Bacterial Adherence : Nitroquine has been shown to inhibit bacterial adherence to epithelial cells and urinary catheter surfaces, indicating its potential use in preventing urinary tract infections (P. Bourlioux et al., 1989).

Propiedades

IUPAC Name

N-(2,4-diaminoquinazolin-6-yl)-N-[(3,4-dichlorophenyl)methyl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6O/c16-11-3-1-8(5-12(11)17)7-23(22-24)9-2-4-13-10(6-9)14(18)21-15(19)20-13/h1-6H,7H2,(H4,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQXNYOBSUPZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN(C2=CC3=C(C=C2)N=C(N=C3N)N)N=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944964
Record name N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitroquine

CAS RN

22316-71-8
Record name Nitroquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitroquine
Reactant of Route 2
Reactant of Route 2
Nitroquine
Reactant of Route 3
Reactant of Route 3
Nitroquine
Reactant of Route 4
Reactant of Route 4
Nitroquine
Reactant of Route 5
Nitroquine
Reactant of Route 6
Nitroquine

Citations

For This Compound
109
Citations
J Zhang, S Zhang, Y Wang, W Xu, J Zhang, H Jiang… - PLoS …, 2014 - journals.plos.org
… stephensi was affected by nitroquine, we explored the transcriptome of adult females after different treatments, examined changes in gene expression profiles, and identified transcripts …
Number of citations: 9 journals.plos.org
J Zhang, FS Huang, WY Xu, P Song, JH Duan… - Experimental …, 2008 - Elsevier
… In the present study, we found that nitroquine, an effective antimalaria drug, could also … rate of the nitroquine treated group was 60.8%. To explore the effect of nitroquine on mosquito …
Number of citations: 10 www.sciencedirect.com
J Zhang, FS Huang, WY Xu, Y Wang, TL Zhou… - Experimental …, 2011 - Elsevier
… nitroquine were used as a model to study mosquito melanotic response induced by antimalarial drug. We have found that nitroquine is … AsTEP1 and melanization induced by nitroquine. …
Number of citations: 2 www.sciencedirect.com
SW Zhou, YM Hu - Zhongguo yao li xue bao= Acta Pharmacologica …, 1991 - europepmc.org
The erythrocytic stages of Plasmodium yoelii (BY 265 strain) were incubated with nitroquine … by nitroquine (0.2 pmol. L-1) and cycloheximide (0.1 nmol. L-1), the inhibitory effect of …
Number of citations: 3 europepmc.org
TAN Nie, ZHU Feng, D Yan, XU Wen - Chinese Journal of …, 2022 - zgxfzz.com
… glands was significantly greater in the nitroquine treatment group than in the … Nitroquine treatment exhibits diverse effects the development of different stages of P. yoelii, and nitroquine …
Number of citations: 4 www.zgxfzz.com
XH Chen, YM Hu, YQ Liao, JX Ke… - Zhongguo yao li xue bao …, 1998 - europepmc.org
Aim To study the effects of nitroquine acetate (NA) on the ultrastructures and cytochrome-c oxidase (CCO) of exoerythrocytic forms (EEF) of Plasmodium yoelii. Methods Rats were …
Number of citations: 2 europepmc.org
CR Hu, PH Chen, GH Zhang, YH Bian… - Chinese Journal of …, 1990 - cabdirect.org
Anopheles dirus were allowed to obtain a blood meal from Plasmodium vivax infected patients treated 3 h previously with either 5 or 20 mg of nitroquine. Ultrastructural changes in …
Number of citations: 0 www.cabdirect.org
Q Zhu, Y HU, F Liu - Journal of Third Military Medical …, 1984 - pesquisa.bvsalud.org
… It was found that the dose-effective curve of nitroquine was … of nitroquine at that time was larger than that of nitroquine used … of PABA against nitroquine) it is suggested that nitroquine is …
Number of citations: 2 pesquisa.bvsalud.org
LZ Liu - National Medical Journal of China, 1980 - cabdirect.org
Four patients infected with Plasmodium vivax were each given 50 mg nitroquine plus 12.5 mg dapsone by mouth. Mosquitoes (Anopheles balabacensis) fed on blood taken 12 h after …
Number of citations: 0 www.cabdirect.org
C Feng - Journal of Third Military Medical University, 1983 - pesquisa.bvsalud.org
… of P.vivax with nitroquine-composite 50 mg?3d … nitroquine is effective to the tissue,erythrocytic and sporogonic stages of malaria parasites.A resouable scheme of medicating nitroquine …
Number of citations: 2 pesquisa.bvsalud.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.